![molecular formula C15H21N7O3S B6576999 ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 1058231-87-0](/img/structure/B6576999.png)

ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

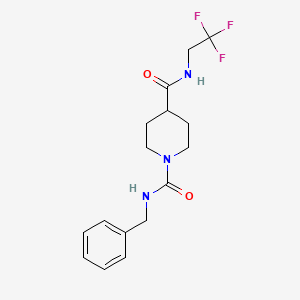

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and an ester group . Triazolopyrimidines are a class of compounds that have been studied for their various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of similar compounds include a high boiling point and a relatively high density .Applications De Recherche Scientifique

- Anticancer Properties : Researchers have explored F5061-0136 as a potential anticancer agent. Its unique structure and interactions with cellular targets make it an interesting candidate for further investigation .

- Antiviral Activity : F5061-0136 derivatives have demonstrated anti-viral activity against hepatitis C virus (HCV) in cell-based assays .

- Click Chemistry : The compound’s 1,2,3-triazole core aligns with the principles of click chemistry, a powerful synthetic strategy. Researchers have used F5061-0136 as a building block in the synthesis of more complex molecules .

- Functional Polymers : Incorporating F5061-0136 into polymer structures can lead to materials with tailored properties. Its stability and reactivity make it an attractive choice for polymer modification .

- Host-Guest Interactions : F5061-0136’s sulfur-containing group allows it to participate in host-guest interactions. Researchers have explored its use in supramolecular assemblies and molecular recognition studies .

- Bioorthogonal Labeling : The compound’s click chemistry compatibility enables selective bioconjugation. Researchers have used it to label biomolecules for imaging and drug delivery applications .

- Fluorophores : F5061-0136 derivatives can serve as fluorescent probes due to their 1,2,3-triazole scaffold. These probes find applications in cellular imaging and materials science .

Drug Discovery

Organic Synthesis

Polymer Chemistry

Supramolecular Chemistry

Bioconjugation and Chemical Biology

Fluorescent Imaging and Materials Science

Mécanisme D'action

Target of Action

The primary targets of F5061-0136 are currently unknown. The compound belongs to a class of molecules known as triazolopyrimidines . Triazolopyrimidines have been found to exhibit a broad spectrum of biological activities, including antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties . .

Mode of Action

Triazolopyrimidines, the class of compounds to which f5061-0136 belongs, are known to interact with their targets by binding to them and inhibiting their function . This interaction can lead to changes in cellular processes and can have downstream effects on various biochemical pathways.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, inflammation, and infection, among others .

Result of Action

These could potentially include inhibition of cell proliferation, reduction of inflammation, and prevention of infection, among others .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O3S/c1-3-22-13-12(18-19-22)14(17-10-16-13)26-9-11(23)20-5-7-21(8-6-20)15(24)25-4-2/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWYBEFAVMJQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C(=O)OCC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide](/img/structure/B6576921.png)

![5-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B6576924.png)

![N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576937.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)

![1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B6576954.png)

![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B6576960.png)

![N-(3,4-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6576985.png)

![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)

![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)

![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)